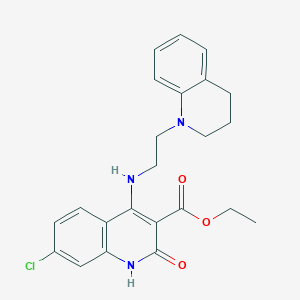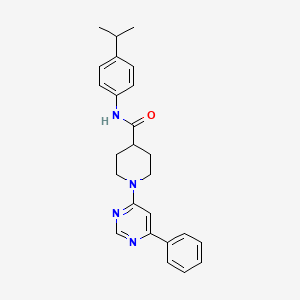![molecular formula C27H27NO2S B11269103 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-YL)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11269103.png)
3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-YL)phenyl]-2,5-dihydro-1H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation or acylation reactions.
Functional Group Modifications: The hydroxyl, methylsulfanyl, and propan-2-yl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of aromatic compounds with biological macromolecules. Its multiple functional groups allow for binding studies with proteins, DNA, and other biomolecules.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. The presence of multiple aromatic rings and functional groups suggests it may interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its complex structure allows for the design of materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The aromatic rings and functional groups allow for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
- 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(ethyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 3-Hydroxy-1-{[4-(methylsulfanyl)phenyl]methyl}-4-phenyl-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and aromatic rings. This combination allows for unique chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H27NO2S |
|---|---|
Molekulargewicht |
429.6 g/mol |
IUPAC-Name |
4-hydroxy-1-[(4-methylsulfanylphenyl)methyl]-3-phenyl-2-(4-propan-2-ylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H27NO2S/c1-18(2)20-11-13-22(14-12-20)25-24(21-7-5-4-6-8-21)26(29)27(30)28(25)17-19-9-15-23(31-3)16-10-19/h4-16,18,25,29H,17H2,1-3H3 |
InChI-Schlüssel |
NQWFRJJSUNLDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)SC)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-tetrazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B11269023.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide](/img/structure/B11269031.png)
![3-Bromo-N'-[(Z)-[2-(hexyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11269032.png)

![3-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B11269034.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11269037.png)
![2-[3-(4-Chlorophenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-YL]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11269055.png)
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-6-(phenylsulfonyl)pyridazine](/img/structure/B11269059.png)
![3-(4-ethoxyphenyl)-5-{3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}-1,2,4-oxadiazole](/img/structure/B11269071.png)
![ethyl 4-[[2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate](/img/structure/B11269081.png)
![Methyl 4-fluoro-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B11269088.png)
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-phenylacetamide](/img/structure/B11269093.png)

